molecular formula C10H12BrNO2S B1508384 6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1046816-12-9

6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1508384
CAS RN: 1046816-12-9
M. Wt: 290.18 g/mol
InChI Key: DOPOZSRPPBTBDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters . A novel pesticide intermediate, 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole, was synthesized using 2,3-dimethylaniline as the starting material .

Scientific Research Applications

Rapid Microwave-Assisted Cleavage of Methyl Phenyl Ethers

This study introduces a microwave-enhanced method for rapid demethylation of methyl phenyl ethers using methanesulfonic acid, illustrating the technique with several compounds and highlighting its application in synthesizing precursor compounds for labeling by alkylation. Although not directly involving 6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, this research underlines the broader utility of related methodologies in synthetic chemistry (Fredriksson & Stone-Elander, 2002).

Selectivity in Enzyme Inhibition

Research on 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) demonstrates its potent inhibition of phenylethanolamine N-methyltransferase (PNMT) and selectivity over the alpha2-adrenoceptor. This specificity is explored through the synthesis and evaluation of various compounds, contributing to understanding the role of the acidic hydrogen in imparting selectivity, which may inform the application of structurally similar compounds like 6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline in biochemical research (Grunewald et al., 1997).

Binding and Inhibition Studies

Another study focuses on the inhibitory potency of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines against PNMT, including molecular modeling and SAR studies. These findings contribute to the broader field of medicinal chemistry by providing insights into the interactions between inhibitors and the active site of PNMT, relevant for the design of targeted therapeutic agents (Grunewald et al., 2006).

Synthetic Chemistry Applications

The synthesis and functionalization of tetrahydroisoquinoline derivatives have been a subject of interest in synthetic chemistry. Studies have explored the stereochemistry of bromo- and cyano-substituted tetrahydroisoquinolines, providing valuable information for the synthesis of stereochemically complex molecules. This research may parallel the synthetic approaches and challenges associated with 6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (Sugiura et al., 1997).

Mechanism of Action

properties

IUPAC Name

6-bromo-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPOZSRPPBTBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731129
Record name 6-Bromo-2-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1046816-12-9
Record name 6-Bromo-2-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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